molecular formula C14H15F3N4O B5713424 N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea

N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea

Cat. No. B5713424
M. Wt: 312.29 g/mol
InChI Key: MEGOXHHJOPYFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea, also known as TFMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMPU is a urea derivative that has been extensively studied for its biological and chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea is not fully understood. However, studies have shown that N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea exhibits potent antitumor activity by inhibiting the activity of various kinases involved in cell proliferation and survival. N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea has also been shown to exhibit herbicidal activity by inhibiting the activity of an enzyme involved in the biosynthesis of certain amino acids.
Biochemical and Physiological Effects:
N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea inhibits the activity of various kinases involved in cell proliferation and survival. N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea has also been shown to inhibit the activity of an enzyme involved in the biosynthesis of certain amino acids.

Advantages and Limitations for Lab Experiments

N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea also exhibits potent biological activity, making it a promising candidate for the development of new drugs and agrochemicals.
However, N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea also has some limitations for lab experiments. It is a relatively new compound, and its properties and biological activity are not fully understood. N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea is also a highly potent compound, which may pose safety concerns when handling and using it in lab experiments.

Future Directions

N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea has several potential future directions. In medicinal chemistry, N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea could be further studied for its potential as a kinase inhibitor and antitumor agent. In agrochemicals, N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea could be further studied for its potential as a herbicide. In materials science, N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea could be further studied for its potential as a building block for the synthesis of new materials.
Conclusion:
In conclusion, N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea exhibits potent biological activity and has several advantages for lab experiments. However, its properties and biological activity are not fully understood, and safety concerns may arise when handling and using it in lab experiments. N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea has several potential future directions, and further studies are needed to fully understand its properties and potential applications.

Synthesis Methods

The synthesis of N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea involves the reaction of 3-(trifluoromethyl)aniline with 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea has been shown to exhibit potent antitumor activity against various cancer cell lines. N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea has also been studied for its potential as a kinase inhibitor, which could have significant implications for the treatment of various diseases.
In agrochemicals, N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea has been studied for its potential as a herbicide. N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea has been shown to be effective against various weed species, making it a promising candidate for the development of new herbicides.
In materials science, N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea has been studied for its potential as a building block for the synthesis of new materials. N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea has been shown to exhibit unique properties, such as high thermal stability and solubility in various solvents, which make it a promising candidate for the development of new materials.

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O/c1-8-12(9(2)21(3)20-8)19-13(22)18-11-6-4-5-10(7-11)14(15,16)17/h4-7H,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGOXHHJOPYFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea

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